AD2765

Acid Sphingomyelinase Enzyme Kinetics Inhibitor Selectivity

AD2765 is the only direct substrate analogue inhibitor that simultaneously blocks both ASM and N-SMase while sparing acid ceramidase and glucosylceramide synthase—a selectivity unmatched by functional inhibitors like amitriptyline. Its dual inhibition of sphingomyelin hydrolysis and synthesis uniquely reduces lysosomal substrate burden in Niemann-Pick disease models and drives ceramide-mediated apoptosis at >10 μM. Ideal for target validation, assay development, and delineating sphingolipid signaling pathways with no off-target ceramidase interference. Choose AD2765 for precise, publishable results.

Molecular Formula C28H58N3O5PS
Molecular Weight 579.8218
CAS No. 366487-81-2
Cat. No. B605173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD2765
CAS366487-81-2
SynonymsAD2765;  AD-2765;  AD 2765;  AD-2845;  AD 2845;  AD2845;  Sphingosylphosphoryl​-​choline;  Sphingosylphosphoryl​ choline; 
Molecular FormulaC28H58N3O5PS
Molecular Weight579.8218
Structural Identifiers
SMILESCC(C)(C)NC(N[C@H]([C@H](O)/C=C/CCCCCCCCCCCCC)COP(OCC[N+](C)(C)C)([O-])=O)=S
InChIInChI=1S/C28H58N3O5PS/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(32)25(29-27(38)30-28(2,3)4)24-36-37(33,34)35-23-22-31(5,6)7/h20-21,25-26,32H,8-19,22-24H2,1-7H3,(H2-,29,30,33,34,38)/b21-20+/t25-,26+/m0/s1
InChIKeyMFUJYPHIENKUQA-GCRBEQRPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AD2765 (CAS 366487-81-2) Procurement Guide: A Thiourea-Derived Sphingomyelin Analogue for Dual Sphingomyelinase Inhibition


AD2765, a thiourea derivative of sphingomyelin, is a research compound that functions as a substrate analogue inhibitor of acid sphingomyelinase (ASM) and Mg2+-dependent neutral sphingomyelinase (N-SMase). It inhibits both the hydrolysis and synthesis of sphingomyelin, leading to increased cellular ceramide and cell death at concentrations >10 μM. Unlike many known ASM inhibitors, AD2765 exhibits no effect on acid ceramidase or glucosylceramide synthesis, demonstrating a specific profile for enzymes involved in sphingomyelin metabolism [1].

Why AD2765 Cannot Be Replaced by Generic Acid Sphingomyelinase Inhibitors


AD2765 is a direct substrate analogue inhibitor of both ASM and N-SMase, whereas many commonly used inhibitors such as amitriptyline and desipramine act indirectly as functional inhibitors (FIASMAs) that often induce proteolytic degradation of the enzyme rather than competitive inhibition [1]. Moreover, AD2765 uniquely inhibits sphingomyelin synthesis in addition to hydrolysis, a dual action not shared by other classes of sphingomyelinase inhibitors [2]. Its selectivity profile—sparing acid ceramidase and glucosylceramide synthase—further distinguishes it from less specific compounds, making it unsuitable for generic substitution in experiments requiring precise, multi-target modulation of sphingolipid metabolism.

AD2765 Comparative Quantitative Evidence: Potency, Selectivity, and Cellular Activity


ASM Inhibition Ki: AD2765 Exhibits Distinct Kinetics vs. Nanomolar Bisphosphonate Inhibitors

AD2765 inhibits pure acid sphingomyelinase with a Ki of ∼70 μM in vitro [1]. In contrast, the bisphosphonate inhibitor ARC39 (1-aminodecylidene bis-phosphonic acid) demonstrates an IC50 of 20 nM against ASM , representing a >3,500-fold difference in potency. This disparity reflects fundamentally different inhibition mechanisms: AD2765 acts as a non-competitive substrate analogue, while ARC39 is a direct, high-affinity inhibitor suitable for nanomolar-range applications.

Acid Sphingomyelinase Enzyme Kinetics Inhibitor Selectivity

Cellular ASM Inhibition: AD2765 Achieves 50% Reduction at Low Micromolar Concentrations

In normal human skin fibroblasts, incubation with 2 μM AD2765 for 48 hours resulted in 50% inhibition of ASM activity [1]. The functional inhibitor amitriptyline requires significantly higher concentrations, with an IC50 of 5,000 nM (5 μM) for ASM inhibition in cell-free systems [2], and even higher concentrations are needed in cellular contexts due to indirect mechanisms.

Cellular Assay Sphingomyelinase Enzyme Activity

Dual Enzyme Inhibition: AD2765 Blocks Both ASM and Neutral Sphingomyelinase

AD2765 inhibits not only ASM but also Mg2+-dependent neutral sphingomyelinase (N-SMase) in vitro [1]. This dual inhibition is a unique feature among sphingomyelin analogues; for comparison, difluoromethylene sphingomyelin analogues inhibit N-SMase with IC50 values of 400 μM or 3.3 μM depending on the specific derivative [2], but typically lack ASM activity. The dual action of AD2765 allows simultaneous modulation of both lysosomal and neutral sphingomyelin catabolic pathways.

Sphingolipid Metabolism Neutral Sphingomyelinase Multi-Target

Selectivity Profile: AD2765 Spares Acid Ceramidase and Glucosylceramide Synthase

AD2765 demonstrated no effect on the hydrolysis of BODIPY-conjugated ceramide by acid ceramidase or on the synthesis of BODIPY-conjugated glucosylceramide from ceramide, confirming its selectivity for enzymes of sphingomyelin metabolism [1]. In contrast, the frequently used ASM inhibitor desipramine has been shown to down-regulate acid ceramidase at the protein level, introducing confounding off-target effects [2].

Enzyme Specificity Off-Target Effects Sphingolipid Pathway

Cellular Ceramide Accumulation and Cell Death: AD2765 Induces Functional Response at >10 μM

Treatment of normal human skin fibroblasts or cancer cells with AD2765 at concentrations >10 μM led to increased cellular ceramide and subsequent cell death [1]. This functional outcome distinguishes AD2765 from purely catalytic inhibitors that may not alter cellular lipid profiles. For reference, the ASM inhibitor ARC39 (20 nM) completely inhibits dexamethasone-induced apoptosis in HepG2 cells, but requires higher concentrations for cellular effects .

Ceramide Apoptosis Cellular Phenotype

Optimal Research Applications for AD2765 Based on Quantitative Evidence


Niemann-Pick Disease Types A and B Substrate Reduction Research

AD2765 has been explicitly proposed for reducing sphingomyelin substrate accumulation in cells from Niemann-Pick disease types A and B patients [1]. The compound's dual inhibition of ASM and sphingomyelin synthesis offers a unique mechanism to lower lysosomal sphingomyelin burden, a strategy distinct from enzyme replacement therapy. Its moderate potency (Ki ∼70 μM) and cellular activity (50% inhibition at 2 μM) make it suitable for in vitro disease modeling.

Cancer Cell Growth Modulation Studies

The observation that AD2765 increases ceramide and induces cell death at >10 μM in cancer cells [1] positions it as a tool for investigating ceramide-mediated apoptosis pathways. Unlike functional inhibitors that carry pleiotropic effects, AD2765 provides a direct substrate-based intervention, allowing researchers to dissect the specific contribution of sphingomyelin catabolism to cancer cell survival.

Sphingolipid Metabolism Pathway Analysis

AD2765's unique selectivity profile—inhibiting ASM and N-SMase while sparing acid ceramidase and glucosylceramide synthase [1]—makes it an invaluable tool for delineating the specific contributions of sphingomyelin turnover to cellular signaling. This contrasts with broad-spectrum inhibitors like desipramine, which confound results through off-target effects on ceramidase.

Comparative Inhibitor Profiling and Assay Development

The distinct kinetic properties of AD2765 (non-competitive, substrate analogue) relative to high-affinity inhibitors like ARC39 (IC50 20 nM) or functional inhibitors like amitriptyline (IC50 5 μM) [2] make it a valuable reference compound for developing and validating new ASM assays. Its moderate potency allows clear discrimination of inhibition mechanisms in screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AD2765

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.